8-(2-((2-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
説明
8-(2-((2-Fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (hereafter referred to as Compound 9) is a fluorinated arylpiperazinylalkyl derivative of the 1H-imidazo[2,1-f]purine-2,4-dione scaffold. This compound is characterized by a 2-fluorophenyl substituent linked via a pentyl-piperazine chain to the imidazopurine core, with methyl groups at positions 1, 3, and 7 . Its molecular formula is C₂₃H₂₈F₂N₈O₂, with a molecular weight of 510.53 g/mol. Compound 9 has been investigated extensively as a dual serotonin receptor (5-HT₁A/5-HT₇) ligand and a weak phosphodiesterase (PDE4B/PDE10A) inhibitor, demonstrating promising antidepressant-like and anxiolytic activities in preclinical models .
特性
IUPAC Name |
6-[2-(2-fluoroanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-11-10-25-14-15(22(2)18(27)23(3)16(14)26)21-17(25)24(11)9-8-20-13-7-5-4-6-12(13)19/h4-7,10,20H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRSJNCSUIAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 8-(2-((2-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazopurine and is being investigated for its potential biological activities. Its structure suggests possible interactions with various biological targets, particularly in the realm of neurological and psychiatric disorders.
- Molecular Formula : C20H24N6O4
- Molecular Weight : 412.45 g/mol
- IUPAC Name : 8-(2-((2-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Research indicates that this compound may exert its effects through modulation of serotonin receptors, particularly the 5-HT1A receptor. This receptor is a well-known target in the treatment of depression and anxiety disorders. Studies have shown that compounds similar to this one can activate these receptors, leading to antidepressant-like effects in animal models .
Antidepressant-Like Effects
In a study evaluating the antidepressant-like activity of various imidazopurine derivatives, it was found that compounds structurally related to 8-(2-((2-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant effects in the forced swim test (FST), a common model for assessing antidepressant activity. The results indicated that these compounds could enhance serotonergic signaling and promote neurogenesis .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of similar compounds have been assessed through in vivo studies. These studies indicated that while the compounds showed promising antidepressant effects, they also exhibited some side effects such as sedation and weight gain after prolonged administration. Notably, the safety profiles were generally favorable compared to traditional antidepressants .
Comparative Studies
A comparative analysis was conducted on two imidazopurine derivatives: AZ-853 and AZ-861. Both compounds demonstrated different functional and pharmacological profiles despite their structural similarities. AZ-853 showed more potent antidepressant-like effects attributed to better brain penetration and a stronger agonistic action at serotonin receptors compared to AZ-861 . This suggests that structural modifications in imidazopurine derivatives can significantly influence their biological activity.
Data Summary Table
| Compound Name | Molecular Formula | Activity | Key Findings |
|---|---|---|---|
| AZ-853 | C20H24N6O4 | Antidepressant-like | Stronger agonistic action at 5-HT1A; better brain penetration; induced weight gain |
| AZ-861 | C20H24N6O4 | Antidepressant-like | Weaker agonistic action; no significant weight gain; varied side effect profile |
類似化合物との比較
Key Structural Insights :
- Fluorine vs. Chlorine Substitution : Compound 9’s 2-fluorophenyl group enhances metabolic stability and receptor binding compared to chlorinated analogues (e.g., ’s 2-chlorophenyl derivative) due to fluorine’s electronegativity and smaller atomic radius .
- Linker Length : A pentyl chain in Compound 9 optimizes 5-HT₁A receptor affinity (Ki = 1.2 nM) compared to shorter butyl linkers (e.g., AZ-853, Ki = 3.8 nM) .
- Methylation Pattern : Trimethylation (1,3,7) in Compound 9 improves lipophilicity (LogP = 3.1) and brain penetration over dimethylated analogues (e.g., AZ-853, LogP = 2.7) .
Receptor Affinity and Selectivity
Serotonin Receptors :
Phosphodiesterase Inhibition :
- PDE4B/PDE10A: Compound 9 shows weak inhibition (IC₅₀ > 10 µM), contrasting with Compound 5 (IC₅₀ = 0.8 µM for PDE4B), which incorporates an isoquinoline moiety .
Pharmacological and Pharmacokinetic Profiles
Key Findings :
- Compound 9’s 2-fluorophenyl group and pentyl linker synergistically enhance 5-HT₁A affinity and brain bioavailability, enabling potent antidepressant effects at lower doses than AZ-853 .
- Despite weak PDE inhibition, its dual receptor activity (5-HT₁A/5-HT₇) contributes to a broader therapeutic profile compared to PDE-focused analogues like Compound 5 .
準備方法
Step 1: Alkylation with 1,2-Dibromoethane
The brominated intermediate reacts with 1,2-dibromoethane in acetonitrile at 50°C to introduce a bromoethyl spacer:
$$
\text{8-Bromo-imidazo[2,1-f]purine} + \text{BrCH₂CH₂Br} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{8-(2-Bromoethyl) derivative} \quad (\text{Yield: 68%}) \quad
$$
Step 2: Coupling with 2-Fluoroaniline
The bromoethyl intermediate undergoes nucleophilic substitution with 2-fluoroaniline in the presence of triethylamine:
$$
\text{8-(2-Bromoethyl) derivative} + \text{2-Fluoroaniline} \xrightarrow{\text{Et₃N, DMF}} \text{Target Compound} \quad (\text{Yield: 55%}) \quad
$$
Optimization and Challenges
- Regioselectivity : Competing alkylation at N9 is mitigated by pre-methylating N1 and N3.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may necessitate rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Singlets at δ 3.45 (N1-CH₃), 3.62 (N3-CH₃), and 3.78 (N7-CH₃).
- MS (ESI+) : m/z 429.2 [M+H]⁺.
- X-Ray Crystallography : Monoclinic crystal system with P2₁/c space group, validating molecular geometry.
Alternative Synthetic Routes
Recent advances propose one-pot strategies using microwave-assisted synthesis to reduce reaction times:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Microwave Cyclization | 150°C, 30 min, DMF | 70% |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization requires stepwise adjustments:
-
Step 1 : Use Pd-catalyzed cross-coupling reactions for introducing the 2-fluorophenyl group, as fluorinated analogs often require precise temperature control (70–90°C) to avoid side reactions .
-
Step 2 : Optimize solvent systems (e.g., DMF:EtOH 3:1 v/v) to enhance imidazo[2,1-f]purine core formation. Microwave-assisted synthesis may reduce reaction time by 40% compared to conventional heating .
-
Step 3 : Purify intermediates via column chromatography (silica gel, hexane:EtOAc gradient) and validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .
-
Critical Parameters : Monitor pH during amide bond formation (pH 6.5–7.5) to prevent hydrolysis of the ethylenediamine linker .
- Data Table :
| Reaction Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Fluorophenyl coupling | Pd(OAc)₂, 80°C, DMF | 65% → 82% |
| Core cyclization | Microwave, 100 W, 15 min | 50% → 70% |
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.1–7.6 ppm). Compare with computed spectra (DFT/B3LYP/6-311+G**) .
- HRMS : Use ESI+ mode to confirm molecular ion [M+H]+ at m/z 428.1824 (theoretical) with <2 ppm error .
- X-ray crystallography : Resolve the 3D conformation of the imidazo[2,1-f]purine core, noting dihedral angles (<10° deviation indicates planar structure) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) affect biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
-
Step 1 : Synthesize analogs with Cl, Br, or OMe groups at the phenyl position.
-
Step 2 : Test inhibitory activity against adenosine deaminase (ADA) using a fluorometric assay (λₑₓ/λₑₘ = 360/460 nm). The 2-fluorophenyl analog shows 3-fold higher IC₅₀ (12 nM) vs. 2-chlorophenyl (IC₅₀ = 35 nM), attributed to fluorine’s electronegativity enhancing target binding .
-
Step 3 : Validate selectivity via kinase panel screening (e.g., Eurofins KinaseProfiler™) to rule off-target effects .
- Data Table :
| Substituent | IC₅₀ (nM) | Selectivity Ratio (ADA vs. Kinase X) |
|---|---|---|
| 2-F | 12 ± 1.5 | >100 |
| 2-Cl | 35 ± 3.2 | 45 |
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer : Address discrepancies using multi-omics approaches :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cells (e.g., HepG2) to identify differentially expressed genes (e.g., CASP3 upregulation suggests pro-apoptotic activity) .
- Proteomics : Use SILAC labeling to quantify changes in ADA and related enzymes (e.g., AMPK) after 24-hour exposure .
- Metabolomics : Track purine metabolism via LC-MS to detect adenosine accumulation (≥2-fold increase supports ADA inhibition) .
Q. What strategies improve the compound’s pharmacokinetics (e.g., bioavailability)?
- Methodological Answer :
- Lipid nanoparticle (LNP) encapsulation : Increase solubility from 0.5 mg/mL (free compound) to 8 mg/mL in PBS (pH 7.4) .
- Prodrug design : Introduce a hydrolyzable ester at the 3-methyl position to enhance intestinal absorption (t₁/₂ = 2.1 h in simulated gastric fluid) .
- In vivo validation : Use Sprague-Dawley rats (IV vs. oral administration) to calculate absolute bioavailability (F = 22% → 58% with LNP) .
Key Challenges and Recommendations
- Synthetic Complexity : The ethylenediamine linker is prone to oxidation; add 1 mM EDTA to reaction mixtures to chelate metal impurities .
- Biological Assays : Use CRISPR-edited ADA-knockout cell lines to confirm target specificity .
- Data Reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) to enable cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
